molecular formula C10H6F7NS B14560777 2,2,3,3,4,4,4-Heptafluoro-N-phenylbutanethioamide CAS No. 61881-12-7

2,2,3,3,4,4,4-Heptafluoro-N-phenylbutanethioamide

Cat. No.: B14560777
CAS No.: 61881-12-7
M. Wt: 305.22 g/mol
InChI Key: WAPVYOONVRTQCI-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,4-Heptafluoro-N-phenylbutanethioamide is a fluorinated organic compound with the molecular formula C10H6F7NS. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties, including high thermal stability and resistance to chemical degradation. It is used in various scientific and industrial applications due to its distinctive chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,4-Heptafluoro-N-phenylbutanethioamide typically involves the reaction of heptafluorobutyric acid derivatives with aniline derivatives under controlled conditions. One common method includes the use of 2,2,3,3,4,4,4-heptafluorobutyric acid chloride, which reacts with aniline in the presence of a base such as triethylamine to form the desired thioamide compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,4-Heptafluoro-N-phenylbutanethioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine group.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring catalysts or specific solvents to facilitate the reaction.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,3,3,4,4,4-Heptafluoro-N-phenylbutanethioamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,4-Heptafluoro-N-phenylbutanethioamide involves its interaction with molecular targets through its fluorinated groups. These interactions can lead to the inhibition of specific enzymes or alteration of protein functions. The compound’s high electronegativity due to the fluorine atoms allows it to form strong hydrogen bonds and van der Waals interactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3,3,4,4,4-Heptafluoro-N-phenylbutanethioamide stands out due to its thioamide group, which provides unique reactivity compared to other fluorinated compounds. This makes it particularly valuable in applications requiring specific chemical transformations and stability under harsh conditions.

Properties

CAS No.

61881-12-7

Molecular Formula

C10H6F7NS

Molecular Weight

305.22 g/mol

IUPAC Name

2,2,3,3,4,4,4-heptafluoro-N-phenylbutanethioamide

InChI

InChI=1S/C10H6F7NS/c11-8(12,9(13,14)10(15,16)17)7(19)18-6-4-2-1-3-5-6/h1-5H,(H,18,19)

InChI Key

WAPVYOONVRTQCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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